![molecular formula C19H16S B14081839 Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- CAS No. 101894-48-8](/img/structure/B14081839.png)
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is an organic compound with the molecular formula C19H16S It is a derivative of naphthalene, where a 2,3-dihydro-1H-inden-2-ylthio group is attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- typically involves the reaction of naphthalene derivatives with 2,3-dihydro-1H-inden-2-ylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the naphthalene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thio group can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)oxy]-: Similar structure but with an oxygen atom instead of sulfur.
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-: Contains an amino group instead of a thio group.
Uniqueness
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is unique due to the presence of the thio group, which imparts different chemical reactivity and biological activity compared to its oxygen and amino analogs. The sulfur atom can engage in unique interactions, such as forming stronger covalent bonds with certain enzyme residues, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
101894-48-8 |
|---|---|
Molekularformel |
C19H16S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-2-ylsulfanyl)naphthalene |
InChI |
InChI=1S/C19H16S/c1-2-6-15-11-18(10-9-14(15)5-1)20-19-12-16-7-3-4-8-17(16)13-19/h1-11,19H,12-13H2 |
InChI-Schlüssel |
PQYOWUXYVRHAAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)SC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


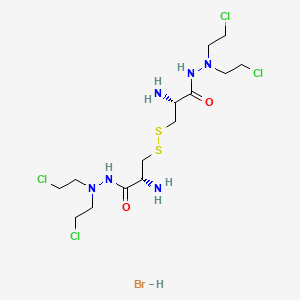
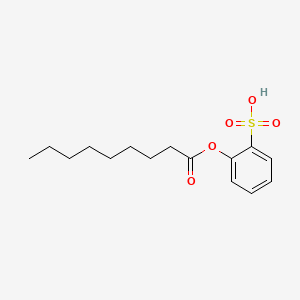

![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)

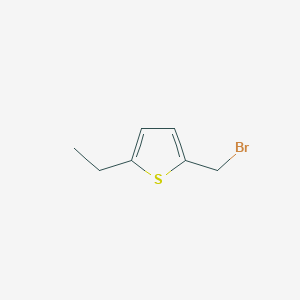
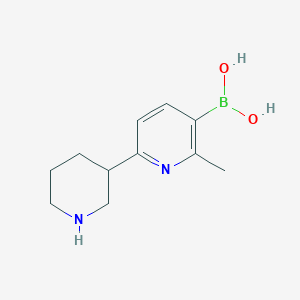
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
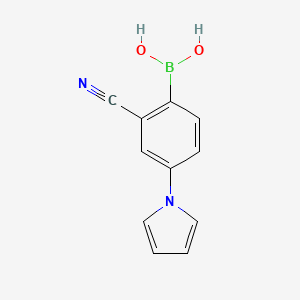
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)
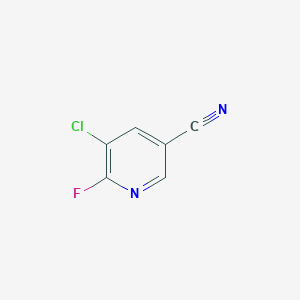
![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
